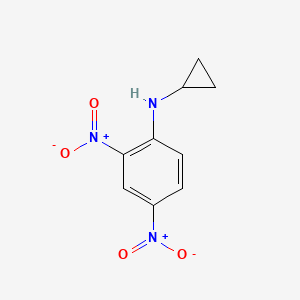

N-cyclopropyl-2,4-dinitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O4 |

|---|---|

Molecular Weight |

223.19 g/mol |

IUPAC Name |

N-cyclopropyl-2,4-dinitroaniline |

InChI |

InChI=1S/C9H9N3O4/c13-11(14)7-3-4-8(10-6-1-2-6)9(5-7)12(15)16/h3-6,10H,1-2H2 |

InChI Key |

UUSBBZCYYXEBJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of N-cyclopropyl-2,4-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-cyclopropyl-2,4-dinitroaniline, a molecule of interest in medicinal chemistry and materials science. This document details a feasible synthetic protocol, summarizes key physical and chemical properties, and presents characterization data for closely related compounds in the absence of specific experimental data for the target molecule.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable 2,4-dinitrophenyl leaving group with cyclopropylamine. A reported synthesis utilizes 2,4-dinitrobenzenesulfonic acid as the starting material, affording a high yield of the desired product.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol

While the specific experimental details from the primary literature source are not fully accessible, a general procedure can be outlined based on standard laboratory practices for similar nucleophilic aromatic substitution reactions.

Materials:

-

2,4-Dinitrobenzenesulfonic acid

-

Cyclopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dinitrobenzenesulfonic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

To this solution, add cyclopropylamine (1.1-1.2 eq) dropwise at room temperature (20°C).

-

Stir the reaction mixture at 20°C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether to afford pure this compound. A reported yield for this reaction is 92%.[1]

Characterization Data

Physical and Chemical Properties

| Property | This compound (Predicted) | 2,4-Dinitroaniline | N-ethyl-2,4-dinitroaniline |

| Molecular Formula | C₉H₉N₃O₄ | C₆H₅N₃O₄ | C₈H₉N₃O₄ |

| Molecular Weight | 223.19 g/mol | 183.12 g/mol | 211.17 g/mol |

| Appearance | Yellow crystalline solid (expected) | Yellow powder or crystals | - |

| Melting Point | Not available | 176-178 °C | Not available |

Spectroscopic Data (Reference Compounds)

¹H NMR Data

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

| 2,4-Dinitroaniline | DMSO-d₆ | 8.77 (d, 1H), 8.36 (dd, 1H), 8.14 (br s, 2H, NH₂), 7.12 (d, 1H)[2] |

| N-ethyl-2,4-dinitroaniline | Nitrobenzene | 3.40 (q, 2H, CH₂), 1.35 (t, 3H, CH₃)[3] |

¹³C NMR Data

| Compound | Solvent | Chemical Shift (ppm) |

| 2,4-Dinitroaniline | Not specified | Not readily available |

IR Spectroscopy Data

| Compound | Technique | Key Peaks (cm⁻¹) |

| 2,4-Dinitroaniline | Not specified | 3485, 3370 (N-H stretching), 1630 (N-H bending), 1590, 1530, 1340 (NO₂ stretching) |

Mass Spectrometry Data

| Compound | Ionization Mode | Key Fragment Ions (m/z) |

| 2,4-Dinitroaniline | EI | 183 (M+), 153, 137, 107, 91, 79, 65 |

Experimental Workflows

The synthesis and characterization of this compound follow a logical experimental workflow.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

References

N-cyclopropyl-2,4-dinitroaniline: A Comprehensive Physicochemical and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-2,4-dinitroaniline is a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, combining a cyclopropyl moiety with a dinitroaniline core, suggest unique electronic and steric properties that warrant detailed investigation. This technical guide provides a thorough examination of the physicochemical properties, synthesis, and potential biological relevance of this compound, offering a valuable resource for researchers in drug discovery and chemical synthesis.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. While experimental data for this specific molecule is limited, a combination of available information and data for structurally related compounds provides valuable insights.

Core Properties

| Property | Value | Source |

| CAS Number | 31846-29-4 | [1] |

| Molecular Formula | C₉H₉N₃O₄ | [1][2] |

| Molecular Weight | 223.19 g/mol | [1] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in common organic solvents and moderately polar solvents (inferred).[3] |

Calculated Properties

| Property | Value | Source |

| XLogP3 | 2.4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 104 Ų | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable dinitro-substituted benzene with cyclopropylamine.

Synthetic Workflow

Caption: Synthetic route for this compound.

Detailed Experimental Protocol (Representative)

Materials:

-

2,4-Dinitrochlorobenzene

-

Cyclopropylamine

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or other suitable base)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a round bottom flask, dissolve 2,4-dinitrochlorobenzene in ethanol.

-

Add a stoichiometric equivalent of cyclopropylamine to the solution.

-

Add a slight excess of a base, such as sodium bicarbonate, to neutralize the HCl formed during the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the cyclopropyl protons (multiplets in the upfield region) and the aromatic protons of the dinitrophenyl ring (downfield region), as well as a peak for the amine proton. |

| ¹³C NMR | Resonances for the carbons of the cyclopropyl group and the dinitrophenyl ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (223.19 m/z). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and cyclopropyl groups, and strong absorptions for the nitro groups (typically around 1520 and 1340 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Biological Activity and Signaling Pathway

While specific biological studies on this compound are not extensively reported, the broader class of dinitroanilines is known to possess biological activity, particularly as antiprotozoal agents.[5] The proposed mechanism of action involves the disruption of microtubule polymerization.[5]

Proposed Mechanism of Action

Caption: General mechanism of dinitroanilines on protozoan microtubules.

Dinitroaniline compounds are thought to bind to α-tubulin subunits in protozoa, preventing their polymerization into microtubules.[5] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, motility, and intracellular transport, ultimately leading to cell death.[5] This mechanism provides a rationale for exploring this compound and its analogues as potential antiparasitic agents.

Conclusion

This compound is a compound of interest with a straightforward synthetic route. While comprehensive experimental data on its physicochemical properties are yet to be established, its structural similarity to other biologically active dinitroanilines suggests potential for further investigation, particularly in the context of antiparasitic drug discovery. The methodologies and data presented in this guide provide a foundational resource for researchers to build upon in their exploration of this and related molecules.

References

N-cyclopropyl-2,4-dinitroaniline CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-cyclopropyl-2,4-dinitroaniline, including its chemical identity, molecular structure, and a detailed synthesis protocol. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, representative data for the parent compound, 2,4-dinitroaniline, is provided for reference, alongside general information on the biological activity of the dinitroaniline class of compounds.

Chemical Identity and Molecular Structure

CAS Number: 31846-29-4

Molecular Formula: C9H9N3O4

Molecular Weight: 223.19 g/mol

Synonyms:

-

N-cyclopropyl-N-(2,4-dinitrophenyl)amine

Molecular Structure:

The molecular structure of this compound consists of a cyclopropyl group attached to the amino group of a 2,4-dinitroaniline core.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,4-dinitroaniline (CAS: 97-02-9)

| Property | Value | Reference |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 176-180 °C | [1] |

| Boiling Point | Decomposes | [1] |

| Solubility in Water | 0.6 g/L at 20 °C | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and dichloromethane | [1] |

| Density | 1.61 g/cm³ | [1] |

Synthesis of this compound

A reported synthesis of this compound achieves a high yield through the reaction of 2,4-dinitrobenzenesulfonic acid with cyclopropylamine.

Experimental Protocol

Materials:

-

2,4-dinitrobenzenesulfonic acid

-

Cyclopropylamine

-

Tetrahydrofuran (THF)

Procedure:

-

In a suitable reaction vessel, dissolve 2,4-dinitrobenzenesulfonic acid in tetrahydrofuran.

-

To the stirred solution, add cyclopropylamine.

-

Maintain the reaction mixture at 20 °C for 30 minutes.

-

Upon completion of the reaction, the product, this compound, can be isolated and purified using standard laboratory techniques such as extraction and chromatography.

Reported Yield: 92%

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively documented in the available literature. However, the broader class of dinitroaniline compounds is well-studied and known for its biological effects, primarily as herbicides and antiparasitic agents.

The primary mechanism of action for dinitroanilines involves the disruption of microtubule assembly. These compounds bind to tubulin, the protein subunit of microtubules, preventing their polymerization. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, cell motility, and intracellular transport.

Given this mechanism, this compound could potentially exhibit similar activities. The dinitroaniline scaffold is a subject of interest in drug development for:

-

Oncology: As microtubule-targeting agents, similar to some established chemotherapy drugs.

-

Infectious Diseases: For the treatment of parasitic infections caused by protozoa like Leishmania, Trypanosoma, and Toxoplasma gondii, where the parasite's tubulin may be selectively targeted.

Further research and specific biological assays would be required to determine the precise activity and potential therapeutic applications of this compound.

Logical Relationship of Dinitroaniline's General Mechanism of Action

Caption: Logical diagram of the general mechanism of action for dinitroaniline compounds.

References

Spectral Analysis of N-cyclopropyl-2,4-dinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of N-cyclopropyl-2,4-dinitroaniline, a molecule of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its characterization. The information is presented to facilitate research and development activities requiring precise analytical data.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on predictive models and analysis of structurally similar compounds, primarily 2,4-dinitroaniline. These predictions provide a robust baseline for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | d | 1H | H-3 |

| ~8.30 | dd | 1H | H-5 |

| ~7.20 | d | 1H | H-6 |

| ~3.50 | m | 1H | N-CH (cyclopropyl) |

| ~0.90 | m | 2H | cyclopropyl CH₂ |

| ~0.70 | m | 2H | cyclopropyl CH₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm) d: doublet, dd: doublet of doublets, m: multiplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-1 (C-NH) |

| ~140 | C-4 (C-NO₂) |

| ~135 | C-2 (C-NO₂) |

| ~128 | C-5 |

| ~122 | C-3 |

| ~115 | C-6 |

| ~30 | N-CH (cyclopropyl) |

| ~7 | cyclopropyl CH₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch |

| ~3100 | Medium | Aromatic C-H stretch |

| ~3050 | Medium | Cyclopropyl C-H stretch |

| ~1620 | Strong | Aromatic C=C stretch |

| ~1590 | Strong | N-H bend |

| ~1530 | Very Strong | Asymmetric NO₂ stretch |

| ~1340 | Very Strong | Symmetric NO₂ stretch |

| ~1280 | Strong | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 223 | High | [M]⁺ (Molecular Ion) |

| 206 | Medium | [M - OH]⁺ |

| 193 | Medium | [M - NO]⁺ |

| 177 | High | [M - NO₂]⁺ |

| 165 | Medium | [M - C₃H₄]⁺ |

| 131 | High | [M - NO₂ - NO₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry

-

Sample Introduction (Direct Infusion or GC-MS):

-

For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the mass spectrometer's ionization source at a constant flow rate.

-

If using Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC. The compound will be separated from impurities before entering the mass spectrometer.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

Scan Rate: 1-2 scans/second.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed spectrum with predicted fragmentation patterns or library spectra if available.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

N-cyclopropyl-2,4-dinitroaniline: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility and stability of N-cyclopropyl-2,4-dinitroaniline, a compound of interest in various chemical and pharmaceutical research fields. A thorough review of existing literature reveals a notable absence of specific quantitative data on the solubility and stability of this particular molecule. This document aims to bridge this gap by providing a comprehensive set of proposed experimental protocols for determining these crucial physicochemical properties. The methodologies outlined herein are based on established principles for the analysis of related nitroaromatic and N-substituted aniline compounds, ensuring a robust framework for researchers. This guide also includes detailed experimental workflows visualized using the DOT language to facilitate clear and reproducible study design.

Introduction

This compound is a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in common solvents and its stability under various conditions is fundamental for its development and application. Solubility directly impacts formulation, bioavailability, and reaction kinetics, while stability data is critical for determining shelf-life, storage conditions, and degradation pathways.

Despite the importance of these parameters, a comprehensive search of scientific databases and chemical supplier information has yielded no specific quantitative solubility or stability data for this compound. This guide, therefore, provides a detailed roadmap for researchers to generate this essential data in a systematic and reproducible manner.

Solubility Assessment: Proposed Methodology

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For pharmaceutical and chemical research, determining solubility in a range of common solvents is a critical early-stage activity.

Proposed Experimental Protocol: Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Solvent: Use HPLC-grade solvents. For aqueous solubility, prepare buffered solutions at relevant physiological pH values (e.g., pH 5.0, 7.4).

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method. A suitable starting point for the HPLC method could be a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength determined by the UV spectrum of this compound.

-

Data Calculation: Calculate the solubility in mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.4) | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| Methanol | 25 | Experimental Data | Experimental Data |

| Acetone | 25 | Experimental Data | Experimental Data |

| Acetonitrile | 25 | Experimental Data | Experimental Data |

| DMSO | 25 | Experimental Data | Experimental Data |

| Dichloromethane | 25 | Experimental Data | Experimental Data |

| Water (pH 7.4) | 37 | Experimental Data | Experimental Data |

| ... | ... | ... | ... |

Stability Assessment: Proposed Methodology

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Proposed Experimental Protocol: Forced Degradation Study

Forced degradation studies are designed to identify the likely degradation products and pathways of a compound under stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

-

This compound (analytical standard)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (as used in solubility studies)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Temperature-controlled ovens

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of the stock solution to a solution of 0.1 M HCl.

-

Base Hydrolysis: Add an equal volume of the stock solution to a solution of 0.1 M NaOH.

-

Neutral Hydrolysis: Add an equal volume of the stock solution to purified water.

-

Oxidative Degradation: Add an equal volume of the stock solution to a solution of 3% H₂O₂.

-

Photolytic Degradation: Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Incubation: Store the stressed samples at a controlled temperature (e.g., 60 °C) for a specified period. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.

-

Data Analysis:

-

Calculate the percentage of remaining this compound at each time point.

-

Identify and quantify major degradation products.

-

Determine the degradation rate and half-life under each stress condition.

-

Data Presentation

The results of the forced degradation study should be presented in a tabular format.

| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (and % area) |

| 0.1 M HCl (60 °C) | 0 | 100 | - |

| 2 | Experimental Data | Experimental Data | |

| 8 | Experimental Data | Experimental Data | |

| 24 | Experimental Data | Experimental Data | |

| 0.1 M NaOH (60 °C) | 0 | 100 | - |

| 2 | Experimental Data | Experimental Data | |

| ... | ... | ... | |

| 3% H₂O₂ (RT) | 0 | 100 | - |

| 2 | Experimental Data | Experimental Data | |

| ... | ... | ... | |

| Photolytic | 0 | 100 | - |

| ... | ... | ... |

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows for determining the solubility and stability of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Study.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently unavailable in the public domain, this technical guide provides a robust framework for researchers to generate this critical information. The proposed methodologies for solubility determination via the shake-flask method and stability assessment through forced degradation studies are based on well-established scientific principles. By following these protocols and utilizing the provided workflow diagrams, researchers in the chemical and pharmaceutical sciences can systematically characterize this compound, enabling its further development and application.

Biological Activity Screening of N-cyclopropyl-2,4-dinitroaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the biological activity screening of N-cyclopropyl-2,4-dinitroaniline derivatives. Dinitroanilines are a well-established class of compounds with a historical significance in agrochemicals, primarily as herbicides. Their mechanism of action, predominantly through the inhibition of microtubule polymerization, has also prompted investigations into their potential as anticancer and antimicrobial agents. The introduction of a cyclopropyl moiety to the aniline nitrogen presents an interesting structural modification that could modulate the biological activity, selectivity, and pharmacokinetic properties of these derivatives. This document outlines detailed experimental protocols for the synthesis and biological evaluation of this specific chemical class, presents a framework for data analysis and visualization, and discusses the underlying signaling pathways.

Introduction

The 2,4-dinitroaniline scaffold is a key pharmacophore in a variety of biologically active compounds. The strong electron-withdrawing nature of the two nitro groups significantly influences the chemical and physical properties of the molecule, contributing to its biological activities. The primary mode of action for many dinitroanilines is the disruption of microtubule dynamics, a critical process in cell division, motility, and intracellular transport. This mechanism underpins their use as pre-emergent herbicides, as it effectively halts the growth of susceptible plant seedlings.

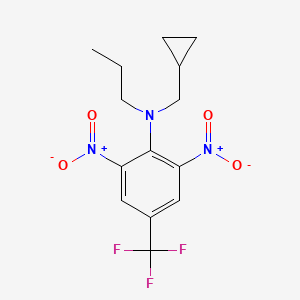

The N-cyclopropyl substitution is a strategic modification aimed at exploring new chemical space and potentially enhancing the therapeutic index of dinitroaniline derivatives. The rigid, three-membered cyclopropyl ring can influence the molecule's conformation, lipophilicity, and metabolic stability, which in turn can affect its interaction with biological targets and its overall activity profile. This guide provides the necessary technical details for researchers to systematically synthesize and screen a library of this compound derivatives for anticancer, antimicrobial, and herbicidal activities.

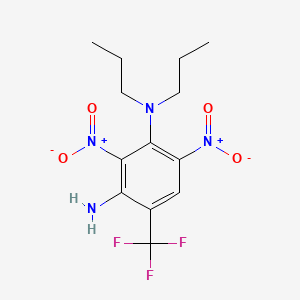

Synthesis of this compound

The synthesis of the parent compound, this compound, can be achieved through nucleophilic aromatic substitution. A common and effective method involves the reaction of a suitable 2,4-dinitro-substituted benzene with cyclopropylamine.

Experimental Protocol: Synthesis of N-cyclopropyl-N-(2,4-dinitrophenyl)amine

This protocol is adapted from a reported high-yield synthesis.

Materials:

-

2,4-dinitrobenzenesulfonic acid

-

Cyclopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (optional, as a base)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,4-dinitrobenzenesulfonic acid (1 equivalent) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add cyclopropylamine (1.1 equivalents). If the starting material is an acid salt, an additional equivalent of a non-nucleophilic base like triethylamine may be added.

-

Stir the reaction mixture at room temperature (approximately 20°C) for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to afford the pure this compound.

Biological Activity Screening: Methodologies

A comprehensive screening of this compound derivatives involves a battery of in vitro assays to determine their potential as anticancer, antimicrobial, and herbicidal agents.

Anticancer Activity Screening

The antiproliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The antimicrobial potential is assessed against a panel of pathogenic bacteria and fungi.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Microbial inoculum adjusted to a 0.5 McFarland standard

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Perform a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Prepare a standardized microbial inoculum and dilute it in the broth to the final concentration.

-

Add the microbial suspension to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. The addition of a viability indicator like resazurin can aid in the determination.

Herbicidal Activity Screening

The herbicidal effect is evaluated by assessing the inhibition of plant growth.

This assay measures the effect of the compounds on the germination and early growth of model plant species.

Materials:

-

Seeds of monocot (e.g., Lolium rigidum) and dicot (e.g., Amaranthus retroflexus) weed species.

-

Petri dishes with filter paper.

-

Test compounds dissolved in a suitable solvent (e.g., acetone) and diluted in water.

-

Growth chamber with controlled light and temperature.

Procedure:

-

Place a sterile filter paper in each Petri dish and moisten it with a known volume of the test solution at different concentrations.

-

Place a specific number of seeds (e.g., 20) on the filter paper.

-

Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).

-

After a set period (e.g., 7 days), measure the germination percentage, root length, and shoot length of the seedlings.

-

Calculate the percentage of inhibition for each parameter compared to a solvent-treated control.

-

Determine the GR50 value (the concentration that causes a 50% reduction in growth).

Data Presentation

Quantitative data from the biological activity screenings should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Disclaimer: The following data is illustrative and for representational purposes only. No specific experimental data for the anticancer, antimicrobial, or herbicidal activity of a series of this compound derivatives was found in the public domain during the literature search for this guide.

Table 1: Illustrative In Vitro Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound ID | R1 | R2 | MCF-7 | A549 | HCT116 |

| NCD-1 | H | H | 12.5 | 15.2 | 10.8 |

| NCD-2 | 5-Cl | H | 8.7 | 10.1 | 7.5 |

| NCD-3 | 6-F | H | 10.2 | 11.5 | 9.1 |

| NCD-4 | H | 3'-CF3 | 5.4 | 6.8 | 4.9 |

| Doxorubicin | - | - | 0.8 | 1.1 | 0.9 |

Table 2: Illustrative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans | A. niger |

| NCD-1 | 32 | 64 | >128 | >128 |

| NCD-2 | 16 | 32 | 64 | 128 |

| NCD-3 | 32 | 64 | 128 | >128 |

| NCD-4 | 8 | 16 | 32 | 64 |

| Ciprofloxacin | 1 | 0.5 | - | - |

| Fluconazole | - | - | 2 | 8 |

Table 3: Illustrative Herbicidal Activity of this compound Derivatives (GR50 in µM)

| Compound ID | Lolium rigidum (Ryegrass) | Amaranthus retroflexus (Pigweed) |

| NCD-1 | 5.2 | 8.5 |

| NCD-2 | 3.1 | 6.2 |

| NCD-3 | 4.5 | 7.8 |

| NCD-4 | 2.5 | 4.9 |

| Trifluralin | 1.8 | 3.5 |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological signaling pathways.

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Caption: Proposed mechanism of action via inhibition of tubulin polymerization.

Conclusion

This technical guide provides a foundational framework for the systematic investigation of this compound derivatives as potential therapeutic or agrochemical agents. By following the detailed protocols for synthesis and biological screening, researchers can generate robust and comparable data. The illustrative data tables and diagrams offer a clear template for organizing and presenting research findings. While the primary mechanism of action for dinitroanilines is the disruption of microtubule dynamics, further studies are warranted to elucidate the specific interactions of N-cyclopropyl derivatives with tubulin and to explore potential off-target effects. The structure-activity relationships derived from a comprehensive screening campaign will be crucial in guiding the design of next-generation derivatives with improved potency, selectivity, and safety profiles.

N-cyclopropyl-2,4-dinitroaniline: A Speculative Analysis of its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following document presents a speculative mechanism of action for N-cyclopropyl-2,4-dinitroaniline. This analysis is based on the well-established activities of the broader dinitroaniline class of compounds. As of the date of this publication, specific experimental data for this compound is not widely available in public literature. The proposed mechanisms, experimental protocols, and signaling pathways are intended to serve as a guide for future research and are not based on verified experimental results for this specific molecule.

Introduction

This compound is a derivative of 2,4-dinitroaniline, a class of compounds historically utilized as herbicides and investigated for their activity against various protists.[1][2] The parent dinitroaniline scaffold is known to exert its biological effects primarily through the disruption of microtubule dynamics, a mechanism that has been a focal point for the development of antimitotic agents in both agriculture and medicine.[1][3][4] The introduction of a cyclopropyl moiety to the aniline nitrogen presents an intriguing structural modification that warrants a detailed, albeit speculative, exploration of its potential impact on the compound's mechanism of action. This document aims to provide a comprehensive technical guide for researchers, outlining the probable core mechanism, suggesting experimental approaches to validate these hypotheses, and presenting the speculative signaling pathways in a clear, visual format.

Core Speculative Mechanism of Action: Microtubule Destabilization

The primary speculated mechanism of action for this compound is the inhibition of microtubule polymerization. This hypothesis is extrapolated from extensive research on other dinitroaniline compounds like trifluralin and oryzalin.[1]

2.1 Binding to Tubulin Heterodimers

It is proposed that this compound, like other dinitroanilines, binds to unpolymerized α/β-tubulin heterodimers.[1] This binding event is thought to form a stable complex that prevents the incorporation of these heterodimers into growing microtubules. The consequence is a disruption of microtubule elongation, leading to a net depolymerization of these critical cytoskeletal structures.[1]

2.2 The Role of the Cyclopropyl Group

The N-cyclopropyl substitution is a key structural feature. While direct evidence is lacking, we can speculate on its potential contributions:

-

Enhanced Lipophilicity: The cyclopropyl group may increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach its intracellular target.

-

Steric and Electronic Effects: The rigid, three-membered ring could influence the binding affinity and selectivity for tubulin isoforms. It may orient the dinitroaniline core within the binding pocket in a manner that enhances or alters its interaction with key amino acid residues.

-

Metabolic Stability: The cyclopropyl group might influence the metabolic stability of the compound, potentially leading to a longer half-life in biological systems compared to unsubstituted or N-alkylated dinitroanilines.

2.3 Downstream Cellular Consequences

The disruption of microtubule dynamics is expected to trigger a cascade of cellular events, including:

-

Mitotic Arrest: The failure to form a functional mitotic spindle will prevent proper chromosome segregation, leading to an arrest of the cell cycle, likely at the G2/M phase.[3]

-

Apoptosis Induction: Prolonged mitotic arrest is a common trigger for programmed cell death (apoptosis).

-

Disruption of Intracellular Transport: Microtubules are essential for the transport of organelles, vesicles, and proteins within the cell. Their disruption would have far-reaching consequences for cellular function.

-

Loss of Cell Polarity and Motility: In relevant cell types, the destabilization of the microtubule cytoskeleton would impair cell polarity and motility.

Quantitative Data Summary

As of this writing, no specific quantitative data for the biological activity of this compound has been found in the public domain. The following table is a template that can be used to organize data as it becomes available through future experimental work.

| Parameter | Test System | Value | Reference |

| IC50 (Tubulin Polymerization) | e.g., Bovine brain tubulin | ||

| GI50 (Cell Growth Inhibition) | e.g., HeLa, MCF-7 cells | ||

| Binding Affinity (Kd) | e.g., Recombinant human tubulin | ||

| Mitotic Index | e.g., Synchronized cell culture | ||

| Apoptosis Induction (EC50) | e.g., Annexin V assay |

Proposed Experimental Protocols

To investigate the speculative mechanism of action of this compound, the following experimental protocols are proposed.

4.1 In Vitro Tubulin Polymerization Assay

-

Objective: To determine if this compound directly inhibits microtubule formation.

-

Methodology:

-

Purified tubulin (e.g., from bovine brain or recombinant human tubulin) is incubated with GTP at 37°C to induce polymerization.

-

The polymerization process is monitored by measuring the increase in light scattering at 340 nm over time in a spectrophotometer.

-

Parallel reactions are set up with varying concentrations of this compound (and a suitable vehicle control, e.g., DMSO).

-

Known microtubule inhibitors (e.g., colchicine, vinblastine) and stabilizers (e.g., paclitaxel) should be used as positive controls.

-

The IC50 value for the inhibition of tubulin polymerization can be calculated from the dose-response curve.

-

4.2 Cell-Based Immunofluorescence Microscopy

-

Objective: To visualize the effect of this compound on the microtubule network in intact cells.

-

Methodology:

-

A suitable cell line (e.g., HeLa, A549) is cultured on glass coverslips.

-

Cells are treated with this compound at various concentrations and for different time points.

-

After treatment, cells are fixed with paraformaldehyde or methanol.

-

The cells are then permeabilized and stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

DNA is counterstained with a fluorescent dye (e.g., DAPI) to visualize the nucleus and chromosomes.

-

Coverslips are mounted and imaged using a fluorescence or confocal microscope to observe changes in microtubule structure and mitotic spindle formation.

-

4.3 Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if this compound causes cell cycle arrest.

-

Methodology:

-

Cells are treated with the compound for a duration corresponding to at least one cell cycle (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase A and stained with a DNA-intercalating dye such as propidium iodide (PI).

-

The DNA content of individual cells is measured using a flow cytometer.

-

The resulting histograms are analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.

-

Visualizing the Speculative Mechanism

The following diagrams, rendered in DOT language, illustrate the proposed mechanism of action and experimental workflows.

Caption: Speculative signaling pathway of this compound.

Caption: Proposed workflow for immunofluorescence analysis.

Conclusion and Future Directions

The this compound molecule represents an under-investigated compound with a plausible and potent mechanism of action rooted in microtubule disruption. The speculative framework provided in this guide is intended to catalyze further research. Key future directions should include:

-

Synthesis and Purification: Establishing a reliable and scalable synthesis for this compound to provide high-purity material for biological testing.

-

In Vitro and Cell-Based Screening: Performing the proposed experiments to confirm the hypothesized mechanism of action and determine the potency of the compound.

-

Selectivity Profiling: Assessing the compound's activity against a panel of cancer cell lines and, importantly, its cytotoxicity towards non-cancerous cells to understand its therapeutic index.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the cyclopropyl and dinitroaniline moieties to optimize potency and selectivity.

-

Target Engagement Studies: Utilizing techniques such as thermal shift assays or cellular thermal shift assays (CETSA) to confirm direct binding to tubulin in a cellular context.

By systematically addressing these research questions, the scientific community can elucidate the true mechanism of action of this compound and evaluate its potential as a lead compound for drug development.

References

- 1. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dinitroaniline Activity in Toxoplasma gondii Expressing Wild-Type or Mutant α-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Modeling and Docking Studies of N-cyclopropyl-2,4-dinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of N-cyclopropyl-2,4-dinitroaniline. It is intended for an audience with a background in computational chemistry, pharmacology, and drug discovery. This document outlines the theoretical framework, experimental protocols, and data interpretation for assessing the interaction of this compound with its putative biological target.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the dinitroaniline class of compounds, which have been extensively studied for their biological activities. Dinitroanilines are well-established as herbicides and have also shown promise as antiparasitic agents.[1] Their primary mechanism of action involves the disruption of microtubule polymerization by binding to tubulin, the fundamental protein subunit of microtubules.[2][3][4] Specifically, dinitroanilines have been shown to selectively bind to α-tubulin in plants and protozoa, making them attractive candidates for the development of targeted therapies with potentially lower toxicity in vertebrates.[3][4][5] The introduction of a cyclopropyl group to the dinitroaniline scaffold may influence its binding affinity, selectivity, and pharmacokinetic properties, warranting a detailed investigation of its molecular interactions.

In Silico Modeling Approach

In silico modeling provides a powerful and cost-effective approach to predict the biological activity and binding characteristics of small molecules before undertaking extensive experimental studies.[6] For this compound, a multi-faceted in silico approach is proposed, encompassing ligand preparation, target selection and preparation, molecular docking, and binding affinity estimation.

The three-dimensional structure of this compound is the starting point for any in silico study. This can be achieved through various molecular modeling software. The process involves generating a 3D conformation of the molecule and then optimizing its geometry using a suitable force field (e.g., MMFF94) to obtain a low-energy and stable conformation.

Based on the known mechanism of action of dinitroanilines, the primary biological target for this compound is tubulin, specifically the α-tubulin subunit.[2][3][4] A crystal structure of tubulin, preferably from a protozoan or plant source to reflect the compound's expected selectivity, should be retrieved from the Protein Data Bank (PDB). For this guide, we will consider the α-tubulin from Toxoplasma gondii as a relevant target.[3][4][7] The protein structure must be prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9] This method is instrumental in understanding the binding mode and estimating the binding affinity of the ligand.

A standard docking protocol using software such as AutoDock Vina can be employed.[10][11] The prepared this compound ligand and the α-tubulin receptor are used as input. The docking process involves defining a search space (grid box) that encompasses the putative binding site. For dinitroanilines, this site is located beneath the N loop of α-tubulin.[3][4][5] The docking algorithm then explores various conformations of the ligand within this binding site and scores them based on a scoring function that estimates the binding free energy.

Analysis of the docked poses reveals the specific interactions between this compound and the amino acid residues of the α-tubulin binding pocket. Key interactions to investigate include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions at the atomic level is crucial for explaining the compound's activity and for guiding future lead optimization efforts. Docking studies predict that the dinitro groups of the aniline ring are involved in key interactions, while the cyclopropyl group may occupy a hydrophobic pocket within the binding site.

Quantitative Data Presentation

While specific experimental data for this compound is not publicly available, the following tables present hypothetical quantitative data based on the known activity of related dinitroaniline compounds like oryzalin.[3][4] This data serves as a representative example of what would be generated in a comprehensive in silico and in vitro study.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 237.20 g/mol |

| LogP | 2.85 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 103.8 Ų |

Table 2: Hypothetical Docking Results and Biological Activity

| Compound | Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | In Vitro IC50 (Tubulin Polymerization) |

| This compound | T. gondii α-tubulin | -8.2 | 150 nM | 0.5 µM |

| Oryzalin (Reference) | T. gondii α-tubulin | -7.9 | 200 nM | 0.8 µM |

| This compound | Human α-tubulin | -5.6 | >10 µM | >50 µM |

| Oryzalin (Reference) | Human α-tubulin | -5.4 | >10 µM | >50 µM |

Experimental Protocols

This section provides detailed methodologies for the key computational experiments described in this guide.

-

Ligand Preparation:

-

Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw).

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro).

-

Perform energy minimization of the 3D structure using the MMFF94 force field.

-

Save the optimized structure in PDBQT format, which includes atomic charges and atom types.

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., Toxoplasma gondii α-tubulin) from the Protein Data Bank (PDB).

-

Using AutoDockTools (ADT), remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the protein.

-

Assign Gasteiger charges to all atoms.

-

Save the prepared receptor in PDBQT format.

-

-

Docking Simulation:

-

Define the grid box (search space) around the putative binding site on the α-tubulin. The center and dimensions of the grid box should be chosen to encompass the residues known to be important for dinitroaniline binding.[5]

-

Create a configuration file specifying the paths to the ligand and receptor PDBQT files, the grid box parameters, and the output file name.

-

Run the docking simulation using the AutoDock Vina executable from the command line.

-

-

Analysis of Results:

-

Visualize the docked conformations of the ligand in the receptor's binding site using a molecular visualization tool (e.g., PyMOL or UCSF Chimera).

-

Analyze the binding interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.

-

Examine the docking scores to rank the different binding poses.

-

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

Caption: Workflow for in silico modeling and molecular docking.

Caption: Disruption of microtubule dynamics by this compound.

Conclusion

The in silico modeling and docking studies outlined in this technical guide provide a robust framework for evaluating this compound as a potential therapeutic agent. The predicted high affinity and selectivity for protozoan α-tubulin suggest that this compound warrants further experimental investigation. The detailed protocols and hypothetical data presented herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel tubulin inhibitors. Future work should focus on synthesizing this compound and validating these computational predictions through in vitro and in vivo studies.

References

- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dinitroanilines bind alpha-tubulin to disrupt microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]

- 10. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Novel Synthesis Strategies for Dinitroaniline Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth review of contemporary and classical synthesis strategies for dinitroaniline compounds. It serves as a technical guide for researchers engaged in chemical synthesis and drug development, offering detailed experimental protocols, comparative quantitative data, and visualizations of key chemical pathways and workflows. The focus is on providing actionable information for the laboratory synthesis of these versatile chemical scaffolds.

Core Synthesis Strategies and Methodologies

The synthesis of dinitroanilines, key intermediates for dyes, pesticides, and pharmaceuticals, has evolved from classical high-pressure methods to more refined and safer laboratory procedures.[1] The most common approaches involve the nucleophilic aromatic substitution of activated halobenzenes.

Ammonolysis of Dinitrochlorobenzenes

A foundational method for producing dinitroanilines is the reaction of a dinitrochlorobenzene precursor with ammonia or an ammonia source.[1][2] This approach is effective for isomers like 2,4-dinitroaniline and 2,6-dinitroaniline.

Synthesis of 2,4-Dinitroaniline: This compound can be prepared by heating 2,4-dinitrochlorobenzene with a source of ammonia, such as ammonium acetate, in an oil bath.[3] The reaction proceeds by passing ammonia gas through the mixture. An alternative patented method involves adding molten 4-chloro-1,3-dinitrobenzene to a concentrated aqueous ammonia solution, which is reported to produce a high-purity product with a nearly quantitative yield in a safer manner.[4]

Synthesis of 2,6-Dinitroaniline: The synthesis of 2,6-dinitroaniline is a multi-step process that begins with the nitration and sulfonation of chlorobenzene to form potassium 4-chloro-3,5-dinitrobenzenesulfonate.[5] This intermediate is then treated with concentrated ammonium hydroxide, followed by vigorous boiling in a sulfuric acid solution to yield the final product.[5]

Urea-Mediated Synthesis

A modern, high-yield approach for 2,4-dinitroaniline involves using urea as a reagent with 2,4-dinitrochlorobenzene in an ethanol-water solvent system.[6] This method is conducted under controlled pressure and temperature, offering excellent purity and yield.

Palladium-Catalyzed Nitration

For N-substituted dinitroanilines, modern catalysis offers a sophisticated route. One such method involves the palladium-catalyzed nitration of N-substituted anilines using bismuth (III) nitrate pentahydrate.[7] This procedure is performed under an inert argon atmosphere and demonstrates the application of organometallic chemistry to this compound class.

Quantitative Data Summary

The efficiency of various synthetic methods can be compared through key performance metrics. The table below summarizes quantitative data from the cited experimental protocols.

| Target Compound | Starting Material | Key Reagents | Temperature | Time | Yield | Purity/Melting Point | Reference |

| 2,4-Dinitroaniline | 2,4-Dinitrochlorobenzene | Ammonium Acetate, NH₃ | 170°C | 6 hours | 68-76% | 175-177°C | [3] |

| 2,4-Dinitroaniline | 4-Chloro-1,3-dinitrobenzene | Aqueous NH₃ | 70-80°C | Not specified | ~Quantitative | "Light yellow product" | [4] |

| 2,4-Dinitroaniline | 2,4-Dinitrochlorobenzene | Urea, 65% Ethanol | 125°C | 4 hours | 98.3% | 99.20% | [6] |

| 2,6-Dinitroaniline | Chlorobenzene (multi-step) | H₂SO₄, HNO₃, NH₄OH | Reflux (boiling) | 6 hours (hydrolysis) | Not specified | 138°C | [5] |

| N-(2,4-dinitrophenyl)-2,4-dinitroaniline | Diphenylamine | Bi(NO₃)₃·5H₂O, Pd(OAc)₂ | 90°C | 24 hours | 81% | Not specified | [7] |

Detailed Experimental Protocols

Reproducibility is critical in chemical synthesis. The following are detailed methodologies for key reactions.

Protocol 1: Synthesis of 2,4-Dinitroaniline via Ammonium Acetate[3]

-

A mixture of 50 g (0.25 mole) of technical 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate is placed in a 250-cc wide-mouthed flask.

-

The flask is fitted with a reflux condenser and a wide inlet tube and is half-immersed in an oil bath.

-

The oil bath is heated to and maintained at 170°C for six hours.

-

Throughout the heating, ammonia gas is passed through the reaction mixture at a rate of three to four bubbles per second.

-

After cooling, the solid mass is broken up and mixed with 100 cc of water.

-

The mixture is heated to boiling and filtered while hot.

-

The residue is dissolved in 500 cc of boiling alcohol, and about 150 cc of water is added until turbidity appears.

-

The solution is heated until clear and then allowed to cool overnight.

-

The resulting crystals are filtered and dried to yield 31–35 g (68–76%) of 2,4-dinitroaniline.

Protocol 2: High-Yield Synthesis of 2,4-Dinitroaniline via Urea[6]

-

Add 101g of 2,4-dinitrochlorobenzene, 60g of urea, and 220g of 65% aqueous ethanol solution into a reaction kettle.

-

Heat the reaction kettle to 125°C and control the pressure at 0.3 MPa.

-

Maintain the reaction under these conditions for 4 hours, monitoring completion with liquid chromatography.

-

After the reaction is complete, the product is obtained by centrifugal filtration and washing.

-

This method yields a yellow powdery product with 98.3% yield and 99.20% purity.

Protocol 3: Synthesis of N-(2,4-dinitrophenyl)-2,4-dinitroaniline[7]

-

Add Bi(NO₃)₃·5H₂O (0.6 mmol) and Pd(OAc)₂ (0.015 mmol, 5 mol%) to an oven-dried 25 mL Schlenk tube.

-

Evacuate and backfill the tube with Argon three times.

-

Under an Argon counterflow, add N-substituted aniline (0.3 mmol) via syringe.

-

Add 1.5 mL of 2,2,2-trifluoroethanol (TFE) and 0.5 mL of trifluoroacetic acid (TFA) via syringe.

-

Seal the flask and stir the mixture at room temperature for 15 minutes.

-

Transfer the flask to a preheated oil bath at 90°C and stir for 24 hours.

-

After cooling, dilute the mixture with 10 mL of ethyl acetate and filter any insoluble matter.

-

Wash the organic phase with 5% NaHCO₃ solution and extract the aqueous phase with ethyl acetate (3 x 15 mL).

-

Combine organic phases, wash with brine, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Applications in Drug Development

Dinitroaniline derivatives, particularly herbicides like trifluralin and oryzalin, have been investigated as potent antiparasitic agents.[8][9] Their mechanism of action involves the disruption of microtubule formation in parasites like Leishmania, Cryptosporidium parvum, and Plasmodium.[8][10][11] Research in this area focuses on synthesizing derivatives with increased water solubility and targeted activity to improve their pharmacokinetic profiles and reduce toxicity.[8][12] Novel dinitroaniline-ether phospholipid hybrids have been synthesized to create more potent agents with improved safety profiles compared to existing drugs like miltefosine.[12]

Visualizations of Workflows and Pathways

To clarify the relationships between precursors, processes, and mechanisms, the following diagrams are provided.

Caption: General experimental workflow for dinitroaniline synthesis.

Caption: Key precursor-to-product synthesis pathways.

References

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]

- 7. N-(2,4-dinitrophenyl)-2,4-dinitroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of N-cyclopropyl-2,4-dinitroaniline

These application notes provide detailed methodologies for the quantitative analysis of N-cyclopropyl-2,4-dinitroaniline in various matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and environmental analysis.

Overview

This compound is a chemical compound of interest in various fields, including agrochemicals and pharmaceuticals. Accurate quantification is crucial for efficacy studies, safety assessment, and quality control. This document outlines two primary analytical techniques for its determination: Gas Chromatography-Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography (HPLC). A spectrophotometric method is also described for simpler, routine analyses.

Gas Chromatography-Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive method for the determination of electrophilic compounds like dinitroanilines. The electron-capturing properties of the nitro groups in this compound make this an ideal detection method.[1][2]

Experimental Protocol

2.1.1. Sample Preparation (Extraction and Cleanup)

A robust sample preparation is critical for accurate quantification and to minimize matrix interference.

-

Solid Samples (e.g., soil, tissue):

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

-

Vortex for 2 minutes and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction twice more with 10 mL of the solvent mixture.

-

Combine the supernatants and concentrate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of hexane for GC-ECD analysis.

-

-

Liquid Samples (e.g., water, plasma):

-

To 10 mL of the liquid sample in a separatory funnel, add 5 mL of hexane.

-

Shake vigorously for 5 minutes.

-

Allow the layers to separate and collect the organic (upper) layer.

-

Repeat the extraction twice more with 5 mL of hexane.

-

Combine the organic extracts and pass them through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

-

2.1.2. GC-ECD Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Detector: Electron Capture Detector (ECD)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min

-

Injection Volume: 1 µL (splitless mode)

Data Presentation

Table 1: GC-ECD Method Performance

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Recovery (spiked samples) | 85 - 105% |

| Precision (%RSD) | < 10% |

Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a versatile and widely used technique for the analysis of dinitroaniline compounds.[3]

Experimental Protocol

3.1.1. Sample Preparation

The sample preparation protocol is similar to that for GC-ECD analysis. However, the final extract should be reconstituted in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).

3.1.2. HPLC Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Detector: Diode Array Detector (DAD) or UV-Vis Detector

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm and 365 nm

-

Injection Volume: 10 µL

Data Presentation

Table 2: HPLC-UV Method Performance

| Parameter | Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.04 µg/mL |

| Limit of Quantification (LOQ) | 0.12 µg/mL |

| Recovery (spiked samples) | 90 - 110% |

| Precision (%RSD) | < 5% |

Experimental Workflow

Spectrophotometric Method

A simple and cost-effective spectrophotometric method can be employed for the determination of dinitroaniline herbicides.[4] This method is based on the formation of a colored azo dye after hydrolysis and diazotization.

Experimental Protocol

-

Hydrolysis: An aliquot of the sample extract (in a suitable organic solvent) is evaporated to dryness. The residue is hydrolyzed by heating with 1 mL of 0.5 M Sodium Hydroxide at 80°C for 15 minutes to form 2,4-dinitroaniline.

-

Diazotization: After cooling, the solution is acidified with 1 mL of 1 M Hydrochloric Acid. Then, 1 mL of 0.1% Sodium Nitrite solution is added, and the mixture is allowed to stand for 5 minutes in an ice bath to form the diazonium salt.

-

Coupling: 1 mL of 0.1% aniline solution (in 1 M HCl) is added to the mixture. A red-colored azo dye is formed.

-

Measurement: The volume is made up to 10 mL with distilled water, and the absorbance is measured at the wavelength of maximum absorption (λmax), which is typically around 460 nm, against a reagent blank.[4]

Data Presentation

Table 3: Spectrophotometric Method Performance

| Parameter | Value |

| Linearity Range | 0.5 - 40 µg/mL |

| Molar Absorptivity | 1.53 x 10⁴ L mol⁻¹ cm⁻¹ |

| Limit of Detection (LOD) | 0.21 µg/mL |

| Limit of Quantification (LOQ) | 0.71 µg/mL |

| Recovery | 86.2 - 92.7% |

Reaction Pathway

Conclusion

The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. GC-ECD offers the highest sensitivity, making it suitable for trace-level analysis. HPLC-UV provides a robust and versatile alternative for a wide range of concentrations. The spectrophotometric method is a simple, rapid, and cost-effective option for routine analysis where high sensitivity is not a prerequisite. Proper validation of the chosen method is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for the Analysis of N-cyclopropyl-2,4-dinitroaniline

Introduction

N-cyclopropyl-2,4-dinitroaniline is an organic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods are crucial for its quantification and quality control. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of Related Compounds